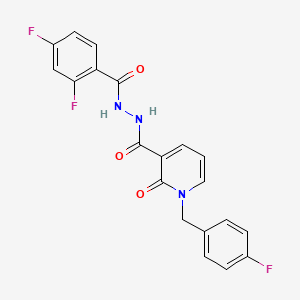

![molecular formula C19H18N6O B2460668 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034559-70-9](/img/structure/B2460668.png)

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

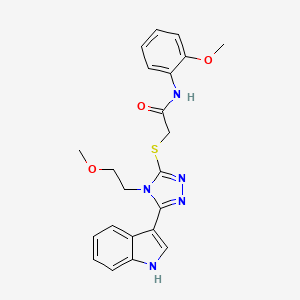

The synthesis of such a compound would likely involve the formation of the benzimidazole group, possibly through a reaction involving o-phenylenediamine . The pyrazole and pyridine groups could be introduced through subsequent reactions, although the specifics would depend on the exact synthetic route chosen.Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Applications

Insecticidal Assessment : Compounds incorporating thiadiazole moieties and related heterocycles have been synthesized and evaluated for their insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new insecticides with potential agricultural applications (Fadda et al., 2017).

Peripheral Benzodiazepine Receptor Probes : Substituted imidazo[1,2-α]pyridines have been synthesized as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), with potential applications in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging of PBRs in vivo. This research aids in studying neurodegenerative disorders and inflammation (Katsifis et al., 2000).

Antiviral and Antibacterial Activity : Imidazo[1,2-a]pyridines have been designed and synthesized for antiviral and antibacterial purposes. These studies explore the potential of these compounds as therapeutic agents against various viral and bacterial infections (Hamdouchi et al., 1999).

Catalysis and Organic Synthesis : Research into the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyridines, via catalytic methods has implications for the development of novel organic synthesis strategies. These methodologies can be applied to the synthesis of complex molecules for pharmaceuticals and materials science (Mohan et al., 2013).

Antioxidant and Antitumor Activities : Certain N-substituted-2-amino-1,3,4-thiadiazoles, structurally related to the query compound, have been synthesized and evaluated for their antioxidant and antitumor activities. This research contributes to the identification of novel compounds with potential therapeutic applications in treating cancer and oxidative stress-related diseases (Hamama et al., 2013).

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c1-24-17(6-7-23-24)15-8-14(9-20-11-15)10-21-19(26)12-25-13-22-16-4-2-3-5-18(16)25/h2-9,11,13H,10,12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTVOGMSAFWIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[5-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2460585.png)

![N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2460587.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2460590.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]aniline](/img/structure/B2460591.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460603.png)

![N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2460605.png)